molecular formula C13H23FN2O B1477346 (4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone CAS No. 2097944-02-8

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1477346
CAS No.: 2097944-02-8
M. Wt: 242.33 g/mol
InChI Key: DJSCHRRXODZUJY-UHFFFAOYSA-N
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Description

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone is a useful research compound. Its molecular formula is C13H23FN2O and its molecular weight is 242.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(fluoromethyl)-4-methylpiperidin-1-yl]-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23FN2O/c1-13(10-14)5-8-16(9-6-13)12(17)11-4-2-3-7-15-11/h11,15H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSCHRRXODZUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C2CCCCN2)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone, a synthetic compound classified within the piperidine derivatives, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H23FN2O
  • Molecular Weight : 242.33 g/mol
  • CAS Number : 2097944-02-8

Synthesis

The synthesis of this compound typically involves:

  • Reagents : Piperidine derivatives and fluoromethylating agents.
  • Conditions : Commonly performed under controlled conditions using trifluoromethanesulfonic acid (TFSA) and dichloromethane (CH2Cl2) to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation but may involve modulation of protein activity related to metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on the inhibition of Mycobacterium tuberculosis, derivatives from the piperidine class showed promising results with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM, highlighting the potential of this compound as a candidate for further development in tuberculosis treatment .

Comparative Analysis with Similar Compounds

A comparative study of similar compounds reveals that this compound is unique due to its specific fluoromethyl and methyl substitutions, which significantly influence its reactivity and biological activity. Below is a summary table comparing this compound with related piperidine derivatives:

Compound NameCAS NumberMIC (µM)Notable Activity
This compound2097944-02-86.3 - 23Antimicrobial against M. tuberculosis
(4-Fluorophenyl)(piperidin-4-yl)methanoneNot specifiedVariesAntibacterial properties
(4-amino-phenyl)-piperidin-1-yl-methanoneNot specifiedVariesPotential anti-inflammatory effects

Case Studies

Case Study 1: Antimicrobial Screening
In a high-throughput screening involving approximately 100,000 compounds, several piperidine derivatives were evaluated for their ability to inhibit the growth of M. tuberculosis. The study highlighted the potential of the 4PP series, which includes the target compound, showing selectivity and low cytotoxicity .

Case Study 2: Structure–Activity Relationship (SAR) Analysis
A comprehensive SAR study explored modifications to improve the physicochemical properties while retaining antimicrobial efficacy. Variants of the original compound were synthesized and tested, revealing that specific substitutions could enhance activity against bacterial strains without compromising safety profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
(4-(Fluoromethyl)-4-methylpiperidin-1-yl)(piperidin-2-yl)methanone

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